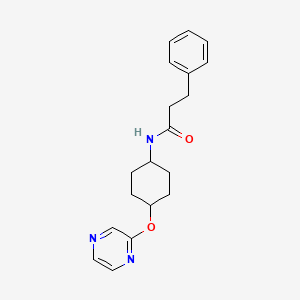

3-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)propanamide

説明

特性

IUPAC Name |

3-phenyl-N-(4-pyrazin-2-yloxycyclohexyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c23-18(11-6-15-4-2-1-3-5-15)22-16-7-9-17(10-8-16)24-19-14-20-12-13-21-19/h1-5,12-14,16-17H,6-11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZDNTRWWFEHIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CCC2=CC=CC=C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)propanamide typically involves multiple steps:

Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is often prepared through hydrogenation of a suitable precursor, such as a cyclohexene derivative, under catalytic conditions.

Attachment of the Pyrazinyl Group: The pyrazinyl group can be introduced via nucleophilic substitution reactions, where a pyrazinyl halide reacts with a cyclohexyl alcohol derivative.

Coupling with the Phenyl Group: The phenyl group is usually introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Amide Bond: The final step involves the formation of the amide bond, typically achieved by reacting the intermediate with a suitable amine under dehydrating conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclohexyl moieties, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the amide group to yield the corresponding amine, using reagents such as lithium aluminum hydride.

Substitution: The pyrazinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

Oxidation: Products may include carboxylic acids, ketones, or aldehydes depending on the site and extent of oxidation.

Reduction: The primary product is the corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

作用機序

The mechanism of action of 3-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)propanamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazinyl and phenyl groups can facilitate binding to hydrophobic pockets, while the amide bond may participate in hydrogen bonding with target proteins.

類似化合物との比較

Chemical Structure :

- IUPAC Name : 3-phenyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide

- Molecular Formula : C₁₉H₂₃N₃O₂

- CAS Registry Number : 2034395-98-5

- Key Features: A propanamide backbone substituted with a phenyl group at the third carbon. A cyclohexyl ring in the (1r,4r) configuration, functionalized with a pyrazin-2-yloxy group at the 4-position.

Comparison with Structurally Similar Compounds

Compound A: 3-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide

Structural Differences :

- Heterocycle Substitution : Pyrazine (pyrazin-2-yloxy) in the target compound vs. pyrimidine (pyrimidin-2-yloxy) in Compound A.

- Electronic Effects : Pyrimidine has a 1,3-diazine structure, creating a less symmetrical electron-deficient aromatic system compared to pyrazine (1,4-diazine). This may alter binding affinity in enzyme active sites .

Hypothesized Impact :

- Pyrimidine’s electron distribution could reduce π-π stacking efficiency but enhance dipole-dipole interactions.

- No direct pharmacological data is available, but pyrimidine derivatives often exhibit distinct metabolic stability profiles compared to pyrazine analogs .

Compound B: 3-Cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide

Structural Differences :

Hypothesized Impact :

Compound C: 3-cyclohexyl-N-{(2R)-2-[(1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]butyl}propanamide

Structural Differences :

Hypothesized Impact :

Compound D: Chromen-Pyrazolopyrimidine Hybrids (e.g., Example 53 in )

Structural Differences :

Hypothesized Impact :

- Fluorination often enhances metabolic stability and bioavailability.

- The chromenone moiety may confer antioxidant or anti-inflammatory properties, expanding therapeutic scope compared to the simpler propanamide-based target .

Research Findings and Implications

- Heterocycle Impact : Pyrazine vs. pyrimidine substitutions influence electronic properties and target engagement. Pyrazine’s 1,4-diazine structure may favor interactions with polar residues in enzymes, while pyrimidine’s 1,3-diazine could enhance metabolic stability .

- Stereochemical Considerations : The (1r,4r) configuration in the target compound and (2R) configuration in Compound C highlight the necessity of stereochemical optimization for target specificity .

生物活性

3-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 341.4 g/mol. The compound features a cyclohexyl moiety substituted with a pyrazine and a phenyl group, which are essential for its biological properties.

Structural Representation

The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| IUPAC Name | 3-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)propanamide |

| SMILES | CC1=CC=C(C=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |

Antiviral Properties

Recent studies have indicated that compounds similar to 3-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)propanamide exhibit significant antiviral activities. For instance, derivatives with pyrazine moieties have shown promising results against various viral infections, including influenza and hepatitis C virus (HCV).

In one study, pyrazole derivatives demonstrated an IC50 value as low as 0.12 µM against HCV, indicating potent antiviral efficacy compared to standard treatments like ribavirin .

The proposed mechanism involves the inhibition of viral replication by targeting specific viral enzymes. The pyrazine ring is believed to play a crucial role in binding to the active sites of these enzymes, thereby obstructing their function. This interaction leads to reduced viral load and improved therapeutic outcomes.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that modifications on the pyrazine and phenyl rings significantly affect biological activity. For example:

- Substituents on the Phenyl Ring : Methyl or halogen substitutions enhance lipophilicity and improve binding affinity.

- Cyclohexyl Modifications : Alterations in the cyclohexyl structure can influence the conformational flexibility and accessibility to target sites.

A detailed analysis of various derivatives has shown that specific structural features correlate with higher potency against viral targets .

Case Studies

- Case Study 1 : A derivative of 3-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)propanamide was evaluated for its efficacy against HCV in vitro. The compound exhibited an IC50 value of 0.33 µM, demonstrating significant antiviral activity while maintaining low cytotoxicity levels .

- Case Study 2 : Another study focused on the compound's effect on respiratory viruses. Results indicated that it inhibited viral replication with an EC50 value of 5 µM, showcasing its potential as a therapeutic agent for respiratory infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。